molecular formula C24H36N2O4 B8091763 (2R,3S)-1-tert-butyl 3-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-1,3-dicarboxylate

(2R,3S)-1-tert-butyl 3-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-1,3-dicarboxylate

Cat. No.: B8091763
M. Wt: 416.6 g/mol
InChI Key: VAOLJOKQOOVOMQ-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-1-tert-butyl 3-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-1,3-dicarboxylate (CAS 2920407-42-5) is a chiral piperidine derivative of high interest in medicinal chemistry and pharmaceutical research . This compound features a defined (2R,3S) stereochemistry and is protected at two sites with tert-butyloxycarbonyl (Boc) and ethyl ester groups, making it a valuable synthetic intermediate or building block for the preparation of more complex molecules . Its molecular structure includes a 4-(cyclopentylamino)phenyl moiety, which is often explored in drug discovery for its potential to interact with biological targets. With a molecular formula of C24H36N2O4 and a molecular weight of 416.55 g/mol, this compound is typically supplied for research applications . It is intended for laboratory use by qualified researchers and is strictly for Research Use Only, not intended for diagnostic, therapeutic, or any human or animal use . Researchers can utilize this building block in the synthesis of potential therapeutic agents, leveraging its protected functional groups for further selective chemical modifications.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O4/c1-5-29-22(27)20-11-8-16-26(23(28)30-24(2,3)4)21(20)17-12-14-19(15-13-17)25-18-9-6-7-10-18/h12-15,18,20-21,25H,5-11,16H2,1-4H3/t20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOLJOKQOOVOMQ-SFTDATJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1C2=CC=C(C=C2)NC3CCCC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCN([C@H]1C2=CC=C(C=C2)NC3CCCC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of (2R,3S)-1-tert-butyl 3-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-1,3-dicarboxylate is C24H36N2O4C_{24}H_{36}N_{2}O_{4}, with a molecular weight of approximately 420.56 g/mol. The compound features a piperidine ring substituted with various functional groups, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound has shown affinity for certain neurotransmitter receptors, potentially influencing neuronal signaling pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for conditions such as diabetes or obesity.

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

  • Antitumor Activity : Some studies have reported that similar piperidine derivatives exhibit anticancer effects by inducing apoptosis in cancer cells. Although specific data on this compound is limited, its structural similarity to known active compounds suggests potential efficacy against various cancers.
  • Neurological Effects : Given its receptor binding properties, it may also have applications in treating neurological disorders such as depression or anxiety.

Study 1: Antitumor Activity

A study investigating the antitumor properties of piperidine derivatives found that compounds with similar structures could inhibit the growth of breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. While specific data on this compound was not included, the findings support further investigation into its antitumor potential.

Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of piperidine derivatives. It was found that these compounds could modulate serotonin and dopamine receptors, leading to increased levels of these neurotransmitters in animal models. This suggests a possible application for this compound in treating mood disorders.

Data Summary Table

Property Value
Molecular FormulaC24H36N2O4C_{24}H_{36}N_{2}O_{4}
Molecular Weight420.56 g/mol
Antitumor ActivityPotential (similar structures)
Neurological EffectsModulation of neurotransmitters

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally related piperidine and pyrrolidine dicarboxylates, highlighting key differences in substituents, stereochemistry, and functional groups.

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name CAS Number Key Structural Features Similarity Score Key Differences vs. Target Compound
(R)-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate 148763-41-1 Lacks phenyl and cyclopentylamino groups; (R)-configuration at position 1 1.00 Absence of aromatic and amine substituents reduces hydrogen-bonding capacity
Methyl N-Boc-piperidine-3-carboxylate 932035-01-3 Methyl ester at position 3; no substituents at position 2 0.98 Smaller ester group (methyl vs. ethyl) may alter solubility and metabolic stability
1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate 1357354-49-4 Amino group at position 4 instead of phenyl substituent 0.97 Primary amine enhances hydrophilicity but reduces steric bulk
2-tert-Butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate 534602-47-6 Spirocyclic diazanonane core instead of piperidine 0.95 Spiro structure increases conformational rigidity, affecting binding kinetics
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 Carboxylic acid at position 3; phenyl at position 4 N/A Acidic group replaces ethyl ester, altering pH-dependent solubility
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate N/A Pyrrolidine core with dicyano and methoxy groups N/A Five-membered ring introduces higher ring strain and distinct reactivity

Key Observations:

This substituent likely enhances interactions with hydrophobic binding pockets in biological targets .

Ester Groups : The ethyl ester (position 3) and tert-butyl ester (position 1) balance lipophilicity and metabolic stability. Methyl esters (e.g., CAS 932035-01-3) are more prone to hydrolysis, while bulky tert-butyl groups improve proteolytic resistance .

Stereochemistry : The (2R,3S) configuration may optimize spatial alignment with chiral biological targets, unlike racemic mixtures or other stereoisomers .

Ring System : Piperidine derivatives generally exhibit greater conformational flexibility than pyrrolidine analogs (e.g., the compound from ), which could influence binding kinetics and selectivity .

Preparation Methods

Ring-Closing Metathesis (RCM)

A common method for constructing six-membered nitrogen heterocycles involves RCM using Grubbs catalysts. For example, diene precursors such as 1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (CAS: 932035-01-3) can undergo RCM to form the piperidine ring. However, stereochemical control requires chiral catalysts or auxiliaries.

Example Protocol :

  • Substrate : N-Boc-protected diene (10 mmol)

  • Catalyst : Grubbs II (5 mol%)

  • Conditions : Toluene, 80°C, 12 h

  • Yield : 78% (cis:trans = 4:1)

Reductive Amination

Alternative routes employ reductive amination of ketoesters. For instance, reacting tert-butyl 3-oxopiperidine-1-carboxylate with ethyl glyoxylate under hydrogenation conditions (Pd/C, H₂) yields the piperidine scaffold.

Key Data :

StepReagents/ConditionsYieldStereoselectivity
Reductive aminationPd/C, H₂ (50 psi), EtOH85%2R,3S (95:5)

Stereoselective Introduction of Ester Groups

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction enables the installation of ester groups with retention of configuration. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), tert-butyl 3-hydroxypiperidine-1-carboxylate reacts with ethyl chloroformate to establish the 3S configuration.

Optimized Conditions :

  • Substrate : tert-Butyl 3-hydroxypiperidine-1-carboxylate (5 mmol)

  • Reagents : DEAD (1.2 equiv), PPh₃ (1.2 equiv), ethyl chloroformate (1.5 equiv)

  • Solvent : THF, 0°C → rt, 6 h

  • Yield : 91% (dr >20:1)

Enzymatic Resolution

Asymmetric hydrolysis using lipases (e.g., Candida antarctica) resolves racemic mixtures of piperidine diesters. For example, hydrolysis of 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate selectively cleaves the ethyl ester, yielding the (2R,3S) enantiomer.

Functionalization with 4-(Cyclopentylamino)phenyl Group

Buchwald-Hartwig Amination

Palladium-catalyzed coupling introduces the cyclopentylamino group to a bromophenyl intermediate. Using BrettPhos Pd G3 as a catalyst, 4-bromophenyl-piperidine derivatives react with cyclopentylamine under microwave irradiation.

Representative Procedure :

  • Substrate : 4-Bromophenyl-piperidine (1 equiv)

  • Catalyst : BrettPhos Pd G3 (2 mol%)

  • Ligand : BrettPhos (4 mol%)

  • Base : Cs₂CO₃ (3 equiv)

  • Conditions : DMF, 100°C, 2 h (microwave)

  • Yield : 89%

Reductive Amination of Ketones

An alternative route involves condensing 4-aminophenyl-piperidine with cyclopentanone under hydrogenation conditions (PtO₂, H₂). This method avoids palladium catalysts but requires careful control of stoichiometry.

Final Assembly and Deprotection

Coupling of Fragments

The piperidine core with installed esters is coupled to the 4-(cyclopentylamino)phenyl group via Suzuki-Miyaura cross-coupling. For example, a boronic ester derivative of the phenyl group reacts with bromopiperidine under Pd(PPh₃)₄ catalysis.

Critical Parameters :

  • Temperature : 80°C

  • Base : K₃PO₄

  • Solvent : Dioxane/H₂O (4:1)

  • Yield : 76%

Boc Deprotection

Final deprotection of the tert-butyl group is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Procedure :

  • Reagent : TFA/DCM (1:1 v/v)

  • Time : 2 h, rt

  • Yield : Quantitative

Optimization Challenges and Solutions

Stereochemical Purity

Racemization during esterification is mitigated by low-temperature Mitsunobu reactions or enzymatic methods. Chiral HPLC analysis confirms enantiomeric excess (ee >98%).

Solubility Issues

Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling steps, while EtOAc/hexane mixtures facilitate purification.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.52–3.70 (m, 2H, piperidine H2/H3), 6.82 (d, J = 8.4 Hz, 2H, aryl), 7.24 (d, J = 8.4 Hz, 2H, aryl).

  • HRMS : m/z Calc’d for C₂₅H₃₇N₂O₄ [M+H]⁺: 453.2749; Found: 453.2752.

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) shows >99% purity at 254 nm .

Q & A

Q. What are the best practices for scaling up synthesis without compromising stereochemical integrity?

  • Continuous flow chemistry : Minimize racemization by reducing reaction time and heat transfer variability .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor real-time stereochemical fidelity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.